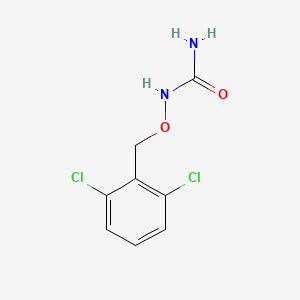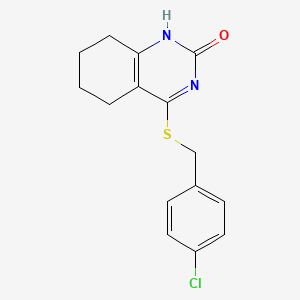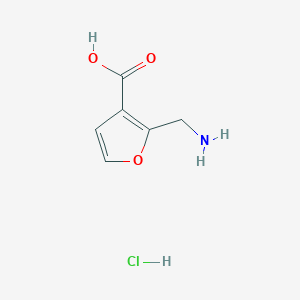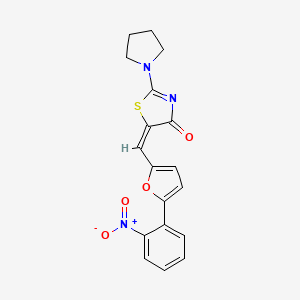
1-(2,6-Dichlorobenzyloxy)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorobenzyloxy)urea is a chemical compound with the molecular formula C8H8Cl2N2O2 . The average mass of this compound is 235.067 Da .
Synthesis Analysis
The synthesis of N-substituted ureas, such as this compound, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications . Another method involves the use of safer phosgene substitutes like N,N’-Carbonyldiimidazole for the preparation of ureas .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Insecticide Action and Chitin Synthesis Inhibition : A study by Deul, Jong, and Kortenbach (1978) explains the insecticidal effect of structural analogs of 1-(2,6-Dichlorobenzyloxy)urea, highlighting their role in inhibiting chitin synthesis in insect cuticles. This inhibition is a critical factor in the compound's use as an insecticide.
Complexation-Induced Unfolding of Heterocyclic Ureas : Corbin et al. (2001) studied the synthesis and conformational changes of heterocyclic ureas, which include compounds structurally similar to this compound. Their research, published in the Journal of the American Chemical Society, focuses on the compound's ability to unfold and form hydrogen-bonded complexes, relevant in the field of supramolecular chemistry and materials science (Corbin et al., 2001).
Environmental Impact and De Novo Synthesis : Kuzuhara et al. (2005) explored the effect of nitrogen-containing compounds, including urea derivatives, on the formation of polychlorinated dibenzo-p-dioxins and furans through de novo synthesis. This study, featured in Environmental Science & Technology, is significant for understanding the environmental implications of these compounds (Kuzuhara et al., 2005).
Interactions in Chemical Processes : Research by Boiocchi et al. (2004) in the Journal of the American Chemical Society examines the nature of urea-fluoride interactions. This study provides insights into proton transfer processes and hydrogen bonding, which are essential for understanding the chemical behavior of urea derivatives, including this compound (Boiocchi et al., 2004).
Photodegradation and Toxicity Studies : A study on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a compound structurally related to this compound, provides valuable insights into the stability and potential toxicity of its photodegradation products. This research, published in the Journal of Agricultural and Food Chemistry, has implications for environmental safety and pollution control (Guoguang et al., 2001).
Fluorescence Probes and Solvatochromism : Bohne et al. (2005) investigated N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, which shares functional similarities with this compound, in the context of its solvatochromism and potential as a fluorescence probe. This research, appearing in the Journal of the American Chemical Society, highlights the compound's utility in detecting analytes through fluorescence changes (Bohne et al., 2005).
Biotechnological Applications : The covalent binding of enzymes to urea-based structures, such as in the development of urea bioselective probes, is explored in a study by Gil et al. (1992) in Biosensors & Bioelectronics. This research provides insights into the biotechnological applications of urea derivatives (Gil et al., 1992).
Mecanismo De Acción
- Urease (urea amidohydrolase E.C. 3.5.1.5) is the primary target for this compound. Urease is a nickel-dependent enzyme found in various organisms, including plants, algae, fungi, and prokaryotes .
- Its essential role lies in the mineralization step of the global nitrogen cycle. Urease catalyzes the rapid hydrolytic decomposition of urea, producing ammonia and carbamate. The latter spontaneously decomposes into a second molecule of ammonia and bicarbonate .
- Unfortunately, this catalytic activity leads to an overall pH increase, which can negatively impact human health and agriculture .
- The “bridging hydroxide mechanism” postulates that the urea oxygen atom receives a hydrogen bond from the protonated αHis222 Nε, directly participating in the formation of the enzyme–substrate complex. Simultaneously, the interaction between Ni(2) and the urea nitrogen atom is stabilized by a hydrogen-bond network .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNNHEXUENWLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)
![3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2833815.png)


![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)
![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)



![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)
